4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a pyrrolidin-1-yl group and linked via an ethyl chain to a para-fluoro-substituted benzamide. This scaffold is common in kinase inhibitor design due to its ability to occupy hydrophobic pockets and engage in hydrogen bonding. The pyrrolidinyl group enhances solubility, while the fluorine on the benzamide may improve metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-14-5-3-13(4-6-14)18(26)20-7-10-25-17-15(11-23-25)16(21-12-22-17)24-8-1-2-9-24/h3-6,11-12H,1-2,7-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRROUWGKKJCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step synthetic route. A generalized synthetic pathway could involve:
The initial formation of the pyrazolopyrimidine core through condensation reactions involving suitable precursors.
Subsequent functionalization to introduce the pyrrolidin-1-yl and fluorobenzamide moieties.
Reaction conditions would often include controlled temperatures, catalysts, and solvents to optimize yield and purity.
Industrial Production Methods
On an industrial scale, this compound could be produced using batch or continuous flow processes. The key to scalability would involve optimizing each step of the synthesis for maximum efficiency, reproducibility, and minimal environmental impact. Techniques like high-performance liquid chromatography (HPLC) and spectroscopy would be employed for quality control and ensuring batch consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can participate in various chemical reactions such as:
Oxidation: Introduction of oxygen atoms leading to the formation of oxidized derivatives.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of hydrogen or functional groups with other atoms or groups.
Common Reagents and Conditions
Some common reagents used include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting Agents: Halogens (Br₂, Cl₂), nucleophiles like ammonia (NH₃).
Major Products Formed
The major products of these reactions would vary depending on the specific reaction conditions and reagents used but could include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a wide range of biological activities. These activities include:
- Anticancer Activity : The pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines. For instance, selective inhibitors targeting phosphodiesterase 4D (PDE4D) have shown promise in treating various cancers due to their role in modulating cellular signaling pathways associated with tumor growth and metastasis .
- Neurological Applications : The inhibition of PDE4D has also been linked to neuroprotective effects, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing cyclic adenosine monophosphate (cAMP) levels, these inhibitors can improve cognitive function and memory consolidation .
Synthesis and Characterization
The synthesis of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves several steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the pyrrolidine and benzamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cancer Treatment : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the proliferation of cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Cognitive Enhancement : Research has highlighted the potential of PDE4D inhibitors in enhancing cognitive functions. Selective inhibition has been linked to improved outcomes in models of cognitive impairment, suggesting that compounds like this compound may offer therapeutic benefits for conditions such as schizophrenia and autism spectrum disorders .
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes or receptors, modulating their activity or inhibiting certain biological pathways. These interactions could involve binding to the active site of enzymes or interacting with receptor subunits, thereby altering cellular signaling and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the benzamide moiety. Below is a comparative analysis:
Table 1: Structural Features of Analogs
*Calculated based on molecular formula.
Pharmacological Implications
- Pyrrolidin-1-yl vs. Piperazinyl/Amine Substituents : The pyrrolidinyl group in the target compound (5-membered ring) offers moderate basicity and conformational flexibility compared to the bulkier benzylpiperazinyl group in CAS 1021061-25-5 . Piperazinyl analogs may exhibit stronger receptor binding but reduced solubility.
- 6-Position Modifications : Analogs with 6-methylthio (CAS 941896-54-4) or 6-isopropylthio (CAS 941897-21-8) introduce sulfur atoms, which can influence metabolic stability and redox properties. Methylthio groups may enhance hydrophobic interactions in kinase ATP-binding pockets .
- Benzamide Halogenation : The 4-fluoro substituent in the target compound is retained in most analogs, suggesting its critical role in electronic effects (e.g., π-stacking) or avoiding metabolic deactivation. Dual halogenation in CAS 1021061-25-5 (2-chloro-6-fluoro) could improve target selectivity .
Physicochemical and Drug-Likeness Properties
Table 2: Inferred Properties of Key Analogs
*Estimated using substituent contributions and Molinspiration calculations.
- Solubility : Methylthio and isopropylthio groups (CAS 941896-54-4, 941897-21-8) lower solubility due to hydrophobic effects .
Biological Activity
The compound 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule with potential biological activity, particularly in the realm of medicinal chemistry. Its structure suggests various pharmacological properties, especially as a kinase inhibitor and in cancer therapy. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₆O |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 941942-08-1 |
The compound features a fluorine atom at the para position of a benzamide moiety, linked to a side chain containing a pyrrolidine and a pyrazolo[3,4-d]pyrimidine structure. This unique configuration may facilitate interactions with various biological targets, making it a candidate for further pharmacological investigation.
The biological activity of This compound is hypothesized to involve its role as a kinase inhibitor . Compounds within the pyrazolo[3,4-d]pyrimidine class have shown efficacy in inhibiting various kinases associated with tumor growth and proliferation. Specifically, the inhibition of kinases can lead to reduced cancer cell viability and enhanced apoptosis in malignancies.
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : Research indicates that similar pyrazolo[3,4-d]pyrimidines have demonstrated effectiveness against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of breast and lung cancer cells by targeting specific signaling pathways involved in cell growth and survival .
- PD-1/PD-L1 Interaction : The compound's structure suggests potential interactions with immune checkpoint proteins such as PD-1 and PD-L1. Disruption of this interaction is crucial for enhancing T-cell responses against tumors, thus representing a promising avenue for immunotherapy .
- Kinase Inhibition Studies : Preliminary studies utilizing similar compounds have reported binding affinities to several kinases, indicating that modifications to the benzamide structure could enhance selectivity and potency against specific targets .
Pharmacological Implications
The unique structural features of this compound allow it to potentially serve as a lead compound for further modifications aimed at improving its efficacy and selectivity against specific biological targets. Its application could extend beyond oncology to other diseases characterized by kinase dysregulation.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Scaffold Formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of substituted pyrazole precursors with chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in aprotic solvents like acetonitrile .
Functionalization : The pyrrolidine moiety is introduced via nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core using pyrrolidine in the presence of a base like K₂CO₃ .
Fluorobenzamide Coupling : The 4-fluorobenzamide group is attached via amide coupling between the ethylamine linker and 4-fluorobenzoyl chloride in dichloromethane or THF .
Characterization :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine N-CH₂ protons at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M + Na]⁺ calculated for C₁₈H₁₉FN₄O₂Na: 365.1384) .
Basic: How is crystallinity and polymorphism assessed for this compound?
Methodological Answer:
- XRPD (X-Ray Powder Diffraction) : A representative XRPD pattern (e.g., Figure 2 in ) identifies characteristic peaks (e.g., 2θ = 10.5°, 15.8°) to confirm crystallinity.
- DSC/TGA : Differential scanning calorimetry detects melting points (e.g., 218–219°C ) and thermal stability.
- Solvent Screening : Recrystallization from ethyl acetate/hexane (3:1) optimizes crystal form purity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) and cellular assays (e.g., kinase inhibition profiling) to rule out assay-specific artifacts .
Structural Analysis : Compare X-ray co-crystallography data (if available) with analogs to confirm binding mode consistency .
Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities influencing activity .
Advanced: What strategies optimize reaction yields for the pyrazolo[3,4-d]pyrimidine core synthesis?
Methodological Answer:
- Solvent Selection : Use dry acetonitrile to minimize hydrolysis of chloroacetamide intermediates .
- Catalysis : Add catalytic KI to enhance nucleophilic substitution efficiency at the pyrimidine 4-position .
- Temperature Control : Maintain 80–90°C during cyclization to balance reaction rate and byproduct formation .
Advanced: How does the fluorobenzamide moiety influence target selectivity?
Methodological Answer:
- SAR Studies : Replace 4-fluoro with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess binding affinity shifts .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to model interactions between the fluorobenzamide carbonyl and target hydrophobic pockets .
- Proteome Profiling : Perform kinome-wide screening to identify off-target effects linked to the benzamide group .
Advanced: How to address regioselectivity challenges in pyrrolidine substitution?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazolo[3,4-d]pyrimidine N1-position to steer substitution to the 4-position .
- Kinetic Monitoring : Use in-situ ¹H NMR to track reaction progress and optimize stoichiometry (e.g., pyrrolidine:core ratio of 1.2:1) .
Advanced: What analytical methods differentiate between polymorphic forms?
Methodological Answer:
- Vibrational Spectroscopy : FTIR identifies polymorph-specific bands (e.g., C=O stretch at 1650–1680 cm⁻¹) .
- Solid-State NMR : ¹⁹F solid-state NMR distinguishes fluorine environments in amorphous vs. crystalline phases .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via licensed chemical waste contractors .
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to fluorobenzamide derivatives .
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
